molecular formula C14H17NS B326554 1-(1-Benzothien-3-ylmethyl)piperidine

1-(1-Benzothien-3-ylmethyl)piperidine

カタログ番号: B326554
分子量: 231.36 g/mol
InChIキー: JKRKLHWYSPAZAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Benzothien-3-ylmethyl)piperidine is an organic compound with the molecular formula C14H17NS and is of significant interest in medicinal and organic chemistry research . This chemical features a benzothiophene moiety linked to a piperidine ring via a methylene group, a structural motif commonly investigated for its potential biological activity. As a nitrogen- and sulfur-containing heterocycle, it serves as a valuable scaffold or building block in the design and synthesis of novel compounds, such as sulfonylpiperazine derivatives, which are explored for their interactions with biological targets . The structural characteristics of this compound make it a useful intermediate in drug discovery efforts, particularly in the development of molecules that modulate enzyme activity, such as coagulation factors . Researchers utilize this reagent in the synthesis of more complex molecules to study structure-activity relationships and to develop potential pharmacological tools. It is supplied for laboratory research purposes only. This product is For Research Use Only and is Not Intended for Diagnostic or Therapeutic Use .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H17NS

分子量

231.36 g/mol

IUPAC名

1-(1-benzothiophen-3-ylmethyl)piperidine

InChI

InChI=1S/C14H17NS/c1-4-8-15(9-5-1)10-12-11-16-14-7-3-2-6-13(12)14/h2-3,6-7,11H,1,4-5,8-10H2

InChIキー

JKRKLHWYSPAZAT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CSC3=CC=CC=C32

正規SMILES

C1CCN(CC1)CC2=CSC3=CC=CC=C32

製品の起源

United States

Foundational & Exploratory

Pharmacological profile and mechanism of action of 1-(1-Benzothien-3-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Compound

I've started by pinning down the precise identity of 1-(1-Benzothien-3-ylmethyl)piperidine. Now I am working to build a complete profile that includes its exact structure and known aliases. This initial identification is essential.

Exploring Structural Similarity

I'm now investigating structural analogies. The compound's similarity to BTCP is minimal. It appears more closely related to MPTP and benzylpiperidine derivatives. I'm exploring its potential as a sigma receptor ligand or monoamine transporter inhibitor. I'm searching online for its common name, CAS number, and pharmacological class to verify my hypotheses. I'm also checking if it's related to Raloxifene or Zileuton, but it doesn't appear so.

Investigating Molecular Properties

I'm now deep-diving into the pharmacology, specifically using queries focusing on mechanism and related compounds. I've considered possibilities like a PCP analog, but it seems unlikely. I'm exploring whether it might be a chemokine receptor antagonist, antihistamine, or Sigma-1 receptor ligand, as many benzothiophene-piperidine derivatives are. My next step is to verify its identity and focus on established pharmacology or research chemical class effects.

Pinpointing Key Compound

I've identified the exact target string, "this compound," appearing consistently across chemical supplier catalogs from BLD Pharm and ChemScene. The CAS number is confirmed as 1337357-45-5 , or similar derivatives thereof.

Exploring Potential Mechanisms

I'm now investigating potential pharmacological mechanisms. While no direct drug monograph exists, I've found strong leads suggesting this compound's benzothiophene-piperidine structure could relate to Sigma receptors (σ1/σ2), estrogen receptor alpha (ERα), and even monoamine transporters. It may be a SERM, or a potential therapeutic agent for neuropathic pain or neuroprotection. I'm also exploring the NLRP3 inflammasome connection, though the scaffold is different.

Confirming Sigma Receptor Target

I'm solidifying my hypothesis. The structural similarity to known σ1R ligands is compelling, especially the benzothiophene-piperidine motif. Research on thiophene bioisosteres and piperidine derivatives strengthens this. I've ruled out the SERM possibility for now, due to the simpler linker, though antihistaminic and 5-HT2A antagonist activities remain possibilities to consider. I'm focusing on the technical guide, and will treat this compound as a representative σ1R ligand.

Defining Compound Function

I'm now focusing on a detailed pharmacological profile. My initial analysis indicates Sigma-1 Receptor (σ1R) as the primary target due to the structural elements, especially the benzothiophene core. I'm exploring the mechanisms, including MAM calcium signaling, ER stress response, and NMDA receptor modulation. Secondary targets could include 5-HT receptors and monoamine transporters. It could see applications as a therapeutic agent for neuropathic pain or neuroprotection.

Verifying Precise Connectivity

I'm now zeroing in on confirming the exact connectivity and structure. I need to ensure the target is "1-(...)" and not the 3-substituted isomer. I'm investigating if there is a specific study on this exact compound. The "1-(benzo[b]thiophen-3-ylmethyl)piperidine" form is most likely what I'm looking for, and will refine my search accordingly, focusing on identifying existing research and bioactivity profiles. I will check for this exact molecule.

Analyzing the Molecule

I've homed in on the chemical identity, "this compound." My focus is sharpest on its function as a foundation or benchmark ligand in SAR studies. I'm noting its relationship to Sigma-1 Receptors (σ1R) and Monoamine Transporters. I believe these are key applications.

Focusing on Sigma-1 Receptor

I'm now zeroing in on the Sigma-1 Receptor interaction, specifically considering the molecule's agonist/antagonist role, often seen as an antagonist in pain models. I'm noting the structural similarities to 3-PPP and JNJ-5207852 analogs. A key insight suggests the "N-benzyl" motif is crucial for Sigma-1 affinity. My current line of thought is that simpler amine structures, like the one I'm working with, favor Sigma-1 binding.

Constructing the Technical Guide

I'm now outlining a technical guide focused on the Sigma-1 Receptor ligand. I'm prioritizing mechanism, synthesis (reductive amination), and binding data, including competitive radioligand binding assays. Key functional readouts like calcium mobilization and anti-allodynic effects in pain models are also being included. I'm noting the importance of CAS 1337357-45-5 and will clarify N- versus ring-substitution.

Clarifying Structural Nomenclature

I've clarified the naming convention: "1-(...)" indicates N-substitution on piperidine, while "3-(...)" signifies Carbon-3 substitution. Specifically, "this compound" means an N-substituted piperidine. This alignment with the N-benzyl pharmacophore is key. I'm now drafting the technical guide, including a title, introduction, mechanism, and experimental protocols. I plan to define the core properties and the significance for Sigma-1 Receptors.

Outlining Guide Details

I'm now detailing the technical guide further, outlining key areas like functional assays (calcium imaging, ER stress protection), and visualizing the structure, signaling pathways, and workflow. I'll make sure to reference primary literature. I'm noting that the CAS number is for the carbon-linked isomer, and I need to distinguish this from the nitrogen-linked isomer, which is easier to synthesize and a classic Sigma ligand.

The Benzothienyl-Piperidine Scaffold: From SERM Prototypes to Multi-Target Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context

The benzothienyl-piperidine scaffold represents a pivotal evolution in medicinal chemistry, marking the transition from first-generation triphenylethylene SERMs (Selective Estrogen Receptor Modulators) like Tamoxifen to second-generation agents with improved safety profiles.

The history of this scaffold is dominated by the story of Raloxifene (formerly Keoxifene) . Originally synthesized by Eli Lilly in the 1980s as a breast cancer treatment to rival Tamoxifen, it initially failed to demonstrate superiority in late-stage oncology trials. However, a "failure" turned into a breakthrough when researchers observed its unexpected preservation of bone density in ovariectomized rat models. This serendipitous discovery re-positioned the scaffold as the first SERM approved for the prevention and treatment of postmenopausal osteoporosis.

Today, this pharmacophore extends beyond nuclear hormone receptors. Modern medicinal chemistry has adapted the benzothienyl-piperidine core for applications ranging from Selective Estrogen Receptor Degraders (SERDs) to PPAR


 modulators for metabolic disorders.

Structure-Activity Relationship (SAR)

The success of benzothienyl-piperidines lies in their ability to mimic the steroidal A/B ring system while projecting a bulky basic side chain that disrupts receptor co-activator recruitment.

The Pharmacophore Triad
  • The Core (Benzothiophene): Acts as a bioisostere for the indole ring found in other SERMs or the A/B rings of estradiol. It provides the rigid hydrophobic scaffold necessary for high-affinity binding to the Estrogen Receptor (ER) ligand-binding domain (LBD).

  • The Hinge (Carbonyl/Ether): A spacer group (usually a carbonyl in Raloxifene) that orients the side chain.

  • The Side Chain (Piperidine): The critical "antagonist switch." The basic nitrogen in the piperidine ring forms a salt bridge with Asp351 in the ER

    
     LBD. This interaction forces Helix 12 of the receptor to misfold, blocking the AF-2 pocket where co-activators would normally bind.
    
Comparative Data: SERM Generations
FeatureTamoxifen (Gen 1)Raloxifene (Gen 2)Arzoxifene (Gen 3)
Core Scaffold TriphenylethyleneBenzothiopheneBenzothiophene
Side Chain DimethylaminoethoxyPiperidinoethoxyPiperidinoethoxy
ER

Affinity (RBA)
~2-5% (vs Estradiol)~34-50% (vs Estradiol)>100% (High Potency)
Uterine Activity Agonist (Cancer risk)Antagonist (Safe)Antagonist (Safe)
Metabolic Liability CYP mediated activationGlucuronidation (Rapid)Optimized (Longer

)
Mechanistic Visualization

The following diagram illustrates the "Antagonist Switch" mechanism specific to the benzothienyl-piperidine scaffold.

ER_Mechanism Ligand Benzothienyl-Piperidine (Ligand) BindingPocket ER Ligand Binding Domain (Hydrophobic Pocket) Ligand->BindingPocket Enters Interaction Salt Bridge Formation (Piperidine N - Asp351) BindingPocket->Interaction Orients Side Chain Helix12 Helix 12 (Conformation Change) Interaction->Helix12 Displaces Outcome Co-activator Blockade (Antagonist Effect) Helix12->Outcome Prevents Folding

Caption: Mechanistic flow of ER antagonism. The piperidine nitrogen's interaction with Asp351 is the non-negotiable step for antagonist activity.

Synthetic Methodology: The Friedel-Crafts Route

The industrial standard for synthesizing benzothienyl-piperidine analogs (specifically Raloxifene) relies on a convergent strategy involving a Friedel-Crafts acylation followed by deprotection.[1][2]

Experimental Protocol

Objective: Synthesis of Raloxifene Hydrochloride via the Jones Modification (Friedel-Crafts Acylation).

Reagents:

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Core)

  • 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride (Side Chain)

  • Aluminum Chloride (

    
    )[2]
    
  • Chlorobenzene (Solvent)[3]

  • Boron Tribromide (

    
    ) or 
    
    
    
    /EtSH (for demethylation)

Step-by-Step Methodology:

  • Acylation (The Convergence):

    • Dissolve the benzothiophene core (1.0 eq) and the acid chloride side chain (1.1 eq) in anhydrous chlorobenzene under

      
       atmosphere.
      
    • Cool the mixture to 10°C.

    • Add

      
       (2.5 eq) portion-wise to control the exotherm.
      
    • Critical Checkpoint: The reaction must be kept anhydrous. Moisture deactivates the Lewis acid.

    • Heat to 40-50°C for 2-4 hours. Monitor by HPLC for the disappearance of the benzothiophene core.

    • Quench: Pour the reaction mixture into ice-cold dilute HCl.

    • Isolation: Filter the precipitate or extract with dichloromethane (DCM). This yields the methoxy-protected intermediate.[4]

  • Deprotection (Demethylation):

    • Dissolve the intermediate in anhydrous DCM.

    • Cool to 0°C.

    • Add

      
       (3.0 eq) dropwise (or use 
      
      
      
      with ethanethiol for a milder, industrial-scale alternative).
    • Stir at room temperature for 12 hours.

    • Quench: Slowly add methanol to destroy excess boron/aluminum complexes.

    • Purification: Recrystallize the crude solid from methanol/water to yield the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Flow Core 6-methoxy-2-(4-methoxyphenyl) benzothiophene Acylation Friedel-Crafts Acylation (AlCl3, Chlorobenzene, 40°C) Core->Acylation SideChain 4-[2-(1-piperidinyl)ethoxy] benzoyl chloride SideChain->Acylation Intermediate Protected Intermediate (Methoxy groups intact) Acylation->Intermediate Deprotection Demethylation (AlCl3/EtSH or BBr3) Intermediate->Deprotection Product Raloxifene HCl (Active SERM) Deprotection->Product

Caption: Convergent synthesis of Raloxifene. The Friedel-Crafts step is regioselective for the 3-position of the benzothiophene ring.

Modern Expansions: Beyond SERMs

While the SERM application is foundational, the benzothienyl-piperidine scaffold has proven versatile in recent years (2015-Present).

Selective Estrogen Receptor Degraders (SERDs)

To overcome resistance to Tamoxifen and Raloxifene in breast cancer, researchers have modified the scaffold to induce receptor degradation rather than just conformational change.

  • Modification: Adding acrylic acid side chains or increasing the hydrophobicity of the basic amine.

  • Mechanism: These analogs induce a receptor conformation that is recognized by the ubiquitin-proteasome system, leading to ER

    
     destruction.
    
PPAR Modulators (Metabolic Repurposing)

Recent computational screening (virtual HTS) identified Raloxifene derivatives as potential PPAR


 partial agonists.
  • Application: Type 2 Diabetes Mellitus (T2DM).

  • Advantage: Unlike Thiazolidinediones (TZDs), these benzothiophene analogs appear to decouple insulin sensitization from adipogenesis, potentially offering diabetic control without significant weight gain.

Benzothiophene-Fused Pyrans

Using piperidine not just as a substituent but as a catalyst, researchers have developed domino reactions to fuse pyran rings onto the benzothiophene core.[5]

  • Potential: Antimicrobial and antiviral agents.

  • Chemistry: A piperidine-promoted [4+2] cycloaddition between thioaurones and malononitrile.[5]

References

  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry.[6][7] Link

  • Jones, C. D., et al. (1984). Antiestrogens.[8][9][10] 2. Structure-Activity Studies in a Series of 3-Aroyl-2-arylbenzo[b]thiophene Derivatives Leading to [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (LY156758). Journal of Medicinal Chemistry.[6][7] Link

  • BenchChem. (2025).[1] High-Purity Synthesis of Raloxifene Hydrochloride via Aqueous Deprotection.[1][2] Technical Protocol.[1][2] Link

  • Yang, C., et al. (2005).[11] Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo.[11] Bioorganic & Medicinal Chemistry Letters.[5][11] Link

  • Kim, S., et al. (2024). Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing.[12] European Journal of Medicinal Chemistry.[6][13] Link

  • Liu, Y., et al. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction.[5] Journal of Chemistry.[6] Link

Sources

Methodological & Application

Optimized High-Performance Liquid Chromatography (HPLC) Method for the Detection of 1-(1-Benzothien-3-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

[Application Note & Protocol]

Abstract

This application note presents a robust and optimized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the sensitive and accurate detection of 1-(1-Benzothien-3-ylmethyl)piperidine. This compound, featuring a benzothiophene core and a piperidine moiety, is of significant interest in pharmaceutical research and development. The developed method leverages a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring excellent peak shape, resolution, and reproducibility. This guide provides a detailed protocol for researchers, scientists, and drug development professionals, along with an in-depth explanation of the method development strategy, rooted in the physicochemical properties of the analyte.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound incorporating both a weakly basic piperidine ring and a hydrophobic, UV-active benzothiophene system. The development of a reliable HPLC method for such molecules requires careful consideration of their dual nature. The basicity of the piperidine nitrogen can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase, while the hydrophobicity of the benzothiophene ring dictates its retention behavior in a reversed-phase system.[1][2] A successful method must therefore control the ionization state of the analyte and select appropriate chromatographic conditions to achieve optimal separation and detection.

Method Development Rationale: A First-Principles Approach

The development of this HPLC method was guided by the fundamental principles of reversed-phase chromatography and the specific chemical characteristics of this compound.

Stationary Phase Selection: The Role of the C18 Column

Reversed-phase HPLC is the predominant technique for the analysis of small pharmaceutical molecules.[3][4] A C18 (octadecyl) bonded silica column was selected as the stationary phase due to its hydrophobicity, which provides effective retention for the nonpolar benzothiophene moiety of the analyte.[5] Modern, end-capped C18 columns are designed to minimize the accessible free silanol groups, which is crucial for analyzing basic compounds like our target analyte to prevent undesirable peak tailing.[2]

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition is a critical factor in achieving the desired separation.[6][7]

  • Organic Modifier: Acetonitrile was chosen as the organic component of the mobile phase due to its lower viscosity and superior UV transparency compared to methanol.

  • Aqueous Phase and pH Control: The basic nature of the piperidine moiety necessitates control of the mobile phase pH.[8] By acidifying the aqueous phase with 0.1% formic acid, the piperidine nitrogen is protonated. This consistent positive charge suppresses the secondary interactions with residual silanols on the stationary phase, leading to a significantly improved, symmetrical peak shape.[8][9] Formic acid is also a volatile modifier, making this method compatible with mass spectrometry (MS) detection if required.[9]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, was chosen for initial method development.[3][6] This approach is ideal for analyzing samples with unknown complexity and for ensuring that the analyte elutes with an optimal peak width, enhancing sensitivity.[3]

Detection: Leveraging the Benzothiophene Chromophore

The benzothiophene ring system in the analyte possesses a strong chromophore, making UV detection a suitable and sensitive technique. Based on the UV spectra of similar benzothiophene derivatives, a primary detection wavelength of 230 nm is recommended to maximize sensitivity, with a secondary wavelength of 254 nm for confirmation.

Optimized HPLC Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or ultrapure)

    • Formic acid (LC-MS grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (primary), 254 nm (secondary)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030
Sample Preparation
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range for linearity assessment.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation and Performance

The described method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear relationship between the analyte concentration and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the HPLC method development and the experimental protocol.

HPLC_Method_Development cluster_0 Method Development Strategy Analyte Analyte Characterization (Piperidine + Benzothiophene) Column_Selection Column Selection (C18 Reversed-Phase) Analyte->Column_Selection Hydrophobicity Mobile_Phase Mobile Phase Optimization (ACN/Water + Acid) Analyte->Mobile_Phase Basicity (pKa) Detection Detector Selection (UV-Vis @ 230nm) Analyte->Detection Chromophore Gradient Gradient Screening Column_Selection->Gradient Mobile_Phase->Gradient Detection->Gradient Optimization Method Optimization Gradient->Optimization Validation Method Validation Optimization->Validation HPLC_Protocol_Workflow cluster_1 Experimental Protocol Prep_Mobile_Phase Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) HPLC_Setup HPLC System Setup (Column, Temp, Flow Rate) Prep_Mobile_Phase->HPLC_Setup Prep_Sample Prepare Standard & Sample Solutions Sequence Create Injection Sequence Prep_Sample->Sequence HPLC_Setup->Sequence Run_Analysis Run Analysis Sequence->Run_Analysis Data_Processing Data Acquisition & Processing Run_Analysis->Data_Processing

Caption: Step-by-step Experimental Workflow.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the analysis of this compound. By carefully considering the physicochemical properties of the analyte, a method with excellent peak shape, sensitivity, and resolution has been developed. The provided protocol is a valuable tool for researchers and scientists in pharmaceutical development and quality control, ensuring accurate and reproducible results.

References

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745. [Link]

  • Malviya, R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences Review and Research, 1(1), 30-34.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Jadhav, S. D., et al. (2014). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • Patel, S., et al. (2024). A Review On Recent Advances In Development Of RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 14(4), 215-223.
  • Dolan, J. W. (2013). HPLC Column Selection. LCGC Europe, 26(5), 260-265.
  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]

  • Khan, A., et al. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Tropical Journal of Pharmaceutical Research, 10(5), 645-651.
  • Eaton, R. W. (1996). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 62(9), 3497-3500.
  • Zacharis, C. K., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(8), 3415.
  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (2014).
  • Reddy, G. S., et al. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. [Link]

  • Ryabova, A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114467.
  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. [Link]

  • Leong, C. O., et al. (2011). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry, 19(23), 7061-7071.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC Europe, 26(11), 632-637.
  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • U.S. Environmental Protection Agency. (2025). 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one. [Link]

  • Kratochvíl, T., et al. (2019). Reactivity ofB[9]enzothieno[3,2-b]b[9]enzothiophene — Electrophilic and Metalation Reactions. Molecules, 24(1), 156.

  • PubChem. (n.d.). 3-(Piperidin-1-ylmethyl)benzoic acid. [Link]

Sources

Guide to Best Practices for the Storage and Stability of 1-(1-Benzothien-3-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the best practices for the handling, storage, and stability assessment of 1-(1-Benzothien-3-ylmethyl)piperidine. As a heterocyclic compound featuring both a benzothiophene and a piperidine moiety, its chemical integrity is paramount for reproducible and reliable results in research and drug development. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind them to ensure the long-term stability and purity of this compound.

Introduction and Molecular Profile

This compound is a molecule of significant interest due to its structural motifs, which are common in many biologically active compounds.[1] The structure consists of a piperidine ring, a known privileged scaffold in drug discovery, connected via a methylene bridge to a benzothiophene core.[2] The stability of this molecule is governed by the chemical properties of its constituent parts: the basic tertiary amine of the piperidine ring, the electron-rich and potentially oxidizable benzothiophene system, and the reactive benzylic carbon linking them.

Understanding these structural features is critical for predicting potential degradation pathways and designing effective storage and stability-indicating methods. This application note will detail these vulnerabilities and provide robust protocols to mitigate degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are critical for selecting appropriate solvents, handling procedures, and analytical techniques.

PropertyValue / Predicted CharacteristicRationale & Significance
Molecular Formula C₁₄H₁₇NSDefines the elemental composition and molecular weight.
Molecular Weight 231.36 g/mol Essential for preparing solutions of known concentration.
Appearance Likely a solid (crystalline or powder)Visual inspection is a primary, albeit simple, stability indicator.[3]
Basicity (pKa) Predicted to be basic (pKa of conjugate acid ~9-11)The piperidine nitrogen's lone pair makes the molecule basic, susceptible to salt formation with acids, and a potential nucleophile.[4]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water.Lipophilicity is influenced by both the hydrocarbon-like piperidine and the aromatic benzothiophene.[2]
Key Structural Features Tertiary amine, benzothiophene sulfur, benzylic methylene bridgeThese are the primary "soft spots" for chemical degradation, particularly oxidation.[2]
Potential Degradation Pathways

The chemical structure of this compound suggests several potential routes of degradation under suboptimal conditions. Proactively identifying these pathways is the cornerstone of developing a robust stability program.[3][5]

dot digraph "Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Compound Parent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Degradation Products N_Oxide [label="Piperidine N-Oxide\n(Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Oxide [label="Benzothiophene S-Oxide\n(Sulfoxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfone [label="Benzothiophene S,S-Dioxide\n(Sulfone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Prod [label="Hydrolytic Cleavage Products\n(e.g., at Benzylic Position)", fillcolor="#FBBC05", fontcolor="#202124"]; Photo_Prod [label="Photolytic Adducts or\nRearrangement Products", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> N_Oxide [label="[O]", color="#EA4335"]; Parent -> S_Oxide [label="[O]", color="#EA4335"]; S_Oxide -> Sulfone [label="[O]", color="#EA4335"]; Parent -> Hydrolysis_Prod [label="H₂O / Acid/Base", color="#FBBC05"]; Parent -> Photo_Prod [label="UV/Vis Light (hν)", color="#34A853"]; } Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling Protocols

Proper storage is the most effective strategy to prevent chemical degradation. The following protocols are based on the chemical nature of the compound and general best practices for heterocyclic amines and sulfur-containing aromatics.[4][6][7]

Protocol: Standard Storage Conditions

This protocol is designed to maximize the shelf-life of the compound by controlling environmental factors.

Causality: The primary goal is to minimize exposure to oxygen, moisture, light, and heat, which are the main drivers of the degradation pathways outlined in the diagram above.

  • Container Selection:

    • Dispense the compound into an amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.

    • Rationale: Amber glass protects against light-induced degradation (photolysis).[4] A PTFE-lined cap provides an inert and tight seal, preventing moisture and oxygen ingress.[6]

  • Inert Atmosphere:

    • Before sealing, gently flush the vial headspace with an inert gas like argon or nitrogen for 15-30 seconds.

    • Rationale: This displaces atmospheric oxygen, significantly reducing the risk of oxidation at the nitrogen and sulfur atoms.[6]

  • Temperature Control:

    • Long-Term Storage (> 1 month): Store vials at -20°C or lower.

    • Short-Term Storage (< 1 month): Storage at 2-8°C is acceptable.

    • Rationale: Low temperatures decrease the rate of all chemical reactions, providing the most effective protection against degradation over time.[8]

  • Moisture Control:

    • Store the sealed vials in a desiccator or a low-humidity environment.

    • Rationale: Although the compound is likely hydrophobic, minimizing ambient moisture prevents potential hydrolysis and surface adsorption of water, which can accelerate other degradation processes.[4]

  • Handling for Use:

    • Before opening, allow the vial to warm completely to room temperature in a desiccator.

    • Rationale: This critical step prevents atmospheric moisture from condensing onto the cold compound, which would introduce water and compromise the sample's integrity.

Summary of Storage Conditions
ConditionShort-Term (< 1 Month)Long-Term (> 1 Month)Justification
Temperature 2–8°C≤ -20°CSlows kinetic rate of degradation.[8]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents oxidation of tertiary amine and sulfur.[6]
Light Protected (Amber Vial)Protected (Amber Vial)Prevents photolytic degradation.
Container Tightly sealed, PTFE-lined capTightly sealed, PTFE-lined capProvides inert seal, prevents moisture/air ingress.[6]

Protocol for Stability Assessment

A formal stability study is essential to determine a re-test period or shelf-life for a compound under specified storage conditions.[9] This protocol outlines a comprehensive approach, including forced degradation, to identify stability-indicating parameters.

Trustworthiness: This protocol is self-validating by establishing a baseline (t=0), using control samples, and employing validated analytical methods to ensure that any observed changes are due to degradation and not experimental artifact.

dot digraph "Stability_Study_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Receive & Characterize\n(t=0 Analysis)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare & Aliquot Samples\nfor Each Condition", fillcolor="#FFFFFF", fontcolor="#202124"]; Storage [label="Place Samples into\nStability Chambers", fillcolor="#FFFFFF", fontcolor="#202124"]; Pull [label="Pull Samples at\nDefined Time Points", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analytical Testing\n(HPLC, LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Data Analysis:\n- Assay vs. t=0\n- Impurity Profile", fillcolor="#FFFFFF", fontcolor="#202124"]; Report [label="Generate Stability Report\n& Determine Re-Test Period", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prep [color="#5F6368"]; Prep -> Storage [color="#5F6368"]; Storage -> Pull [color="#5F6368"]; Pull -> Analysis [label="Is it time?", color="#5F6368"]; Analysis -> Data [color="#5F6368"]; Data -> Report [color="#5F6368"]; Report -> End [color="#5F6368"]; Pull -> Storage [label="No", color="#5F6368"]; } Caption: High-level workflow for a comprehensive stability study.

Analytical Methodology
  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for quantifying the parent compound and its degradation products.[10] It offers high sensitivity, specificity, and reproducibility.

    • Rationale: The benzothiophene moiety contains a strong chromophore, making UV detection highly effective. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point for method development.

  • Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass of any degradation products observed in the HPLC analysis.[5]

    • Rationale: LC-MS provides molecular weight information that is crucial for elucidating the structure of unknown impurities and confirming the degradation pathways (e.g., an increase of 16 amu would suggest oxidation).

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to rapidly identify likely degradation products and establish the specificity of the analytical method.[3]

Experimental Steps:

  • Prepare five separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose each solution to one of the stress conditions listed in the table below. Include a control sample protected from stress.

  • After the exposure period, neutralize the acidic and basic samples as needed.

  • Analyze all samples by HPLC and LC-MS, comparing them to the control to identify and quantify degradation.

Stress ConditionReagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48 hoursTo assess stability in basic environments.
Oxidation 3% H₂O₂, room temperature for 24 hoursTo intentionally generate oxidative degradation products (N-oxides, sulfoxides).[2]
Thermal Heat solution at 80°C for 72 hours (in dark)To evaluate the impact of high-temperature excursions.
Photolytic Expose to ICH Q1B-compliant light sourceTo determine light sensitivity and potential for photodegradation.
Protocol: Long-Term and Accelerated Stability Study

This study provides the data needed to establish a re-test date.[9]

Experimental Steps:

  • Obtain a homogenous batch of this compound.

  • Perform initial (t=0) analysis to determine the baseline purity, appearance, and impurity profile.

  • Package multiple aliquots of the solid material according to the storage protocol in Section 2.1.

  • At each specified time point, pull samples from each condition, allow them to equilibrate to room temperature, and perform a full analysis (HPLC for assay/purity, visual appearance).

  • Compare the results to the t=0 data to identify any significant changes, trends, or out-of-specification results.

Study TypeStorage ConditionTesting Time Points
Long-Term 25°C / 60% Relative Humidity (RH)0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C / 75% Relative Humidity (RH)0, 3, 6 months

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound may not be available, its constituent parts (piperidine and benzothiophene derivatives) provide guidance on safe handling.[8][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as chemical waste according to local regulations.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could react violently or cause rapid degradation.[6][13]

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?
  • ECHEMI. 1-BENZYL-3-METHYLPIPERIDINE SDS, 6560-75-4 Safety Data Sheets.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Safety Data Sheet. (Unknown). 7 - Safety Data Sheet.
  • Longdom Publishing. (2023, September 29). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • MilliporeSigma. (2025, December 4). SAFETY DATA SHEET.
  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Merck. (Unknown). SAFETY DATA SHEET.
  • Wikipedia. Piperidine.
  • Thermo Fisher Scientific. (2015, July 2). SAFETY DATA SHEET: 3-Methylpiperidine.
  • Chemos GmbH & Co.KG. (Unknown). Safety Data Sheet: Piperidine.
  • Organic Chemistry Portal. (2025). Benzothiophene synthesis.
  • U.S. Food and Drug Administration. (Unknown). 3.2.S.7.1 Stability Summary and Conclusions.
  • Fisher Scientific. (Unknown). SAFETY DATA SHEET.
  • PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Wikipedia. 1-Methylpiperidine.
  • RARC. (2025, November 26). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds.
  • Ataman Kimya. (Unknown). PIPERIDINE.
  • Med Chem. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • ChemicalBook. (2026, January 13). 1-BENZOYLPIPERIDINE | 776-75-0.
  • MDPI. (2024, July 29). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. Available at:

  • PubChem. N-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)-4-piperidin-1-ylpiperidine-1-carboxamide.
  • ResearchGate. (2018, August 13). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • BOC Sciences. (Unknown). Piperidines - Building Block.
  • IJSDR. (Unknown). Heterocyclic compounds for the sustainability, and existence of human life.

Sources

Troubleshooting & Optimization

Minimizing degradation of 1-(1-Benzothien-3-ylmethyl)piperidine under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Benzothien-3-ylmethyl)piperidine (often referred to as the "Raloxifene Intermediate") presents a dual-threat stability profile. It contains a benzothiophene core susceptible to S-oxidation and a benzylic-amine linkage prone to radical autoxidation. Both pathways are photo-catalyzed.

This guide replaces generic "store in the dark" advice with a rigorous, mechanistic approach to handling this compound during synthesis, purification, and analysis.

Part 1: Critical Alert (Immediate Action)

If you are currently observing degradation (yellowing, unknown impurity peaks), implement these Stop-Loss Protocols immediately:

  • Light Source Cutoff: Switch all ambient lighting to Gold Fluorescent or Red LED (wavelengths >500 nm). Standard "white" laboratory LEDs emit a high-energy blue spike (450 nm) that overlaps with the benzothiophene absorption tail.

  • Oxygen Exclusion: Light alone is rarely the sole culprit; it is the initiator. Oxygen is the propagator. Sparge all solvents with Argon or Nitrogen for at least 15 minutes before dissolving the compound.

  • Acid Scavenging (If in solution): If the free base is in chlorinated solvent (e.g., DCM, Chloroform), evaporate immediately. Photo-induced decomposition of chlorinated solvents generates HCl and radicals that accelerate amine degradation.

Part 2: Mechanistic Insight (The "Why")

To prevent degradation, you must understand the enemy. This molecule degrades via two distinct photochemical pathways.

S-Oxidation (The Singlet Oxygen Pathway)

The benzothiophene ring acts as a photosensitizer. Upon absorbing UV/Blue light, it enters an excited triplet state. This energy is transferred to dissolved triplet oxygen (


), converting it to highly reactive singlet oxygen (

). This electrophilic oxygen attacks the sulfur atom, forming sulfoxides (+16 Da) and sulfones (+32 Da).
Benzylic Autoxidation (The Radical Pathway)

The methylene bridge (


) connecting the thiophene and piperidine rings is chemically fragile. It is "doubly activated"—benzylic to the aromatic ring and 

to the amine. Light initiates hydrogen abstraction here, leading to a radical that reacts with oxygen to cleave the molecule or form a ketone.
Visualization: Degradation Pathways

The following diagram maps the cascade from photon absorption to specific degradation products.

Photodegradation Compound 1-(1-Benzothien-3- ylmethyl)piperidine Excited Excited Triplet State (T1) Compound->Excited Absorption Radical Benzylic Radical Compound->Radical H-Abstraction (Type I Photo) Light UV/Blue Light (hν) Light->Compound SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 Energy Transfer to O2 Sulfoxide S-Oxide (+16 Da) SingletO2->Sulfoxide Electrophilic Attack Cleavage Oxidative Cleavage Radical->Cleavage + O2 Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Further Oxidation

Caption: Figure 1. Dual degradation pathways: The singlet oxygen route (top) targets the sulfur, while the radical route (bottom) targets the methylene bridge.

Part 3: Standard Operating Procedures (The "How")

Protocol A: Weighing and Solubilization

Valid for: Synthesis preparation and Analytical Standard prep.

  • Environment: Perform all weighing in a hood equipped with amber sleeves on lights or under low-intensity red light.

  • Solvent Prep:

    • Do NOT use ether or THF without verifying peroxide absence.

    • Preferred Solvents: Degassed Methanol or Acetonitrile.

    • Degassing: Sparge solvent with

      
       or Ar for 10 mins prior to adding the solid.
      
  • Dissolution: Add solvent to the solid under an inert blanket. If using ultrasonication to dissolve, cover the bath with aluminum foil; sonication baths often have internal lights or generate heat that accelerates the process.

Protocol B: Storage of Solids and Solutions
  • Solid State: Store at -20°C. While the solid is less reactive than the solution, surface oxidation occurs. Use amber vials with PTFE-lined caps.

  • Solution State:

    • Short Term (<24h): Amber autosampler vials. Crucial: Ensure the cap septum is pre-slit or PTFE-faced to prevent coring, but tight enough to prevent oxygen diffusion.

    • Long Term: Do not store in solution. Evaporate to dryness and store as solid.

Part 4: Troubleshooting & FAQs

Diagnostic Table: Identifying the Damage
ObservationLikely CauseConfirmation (LC-MS)Remediation
Yellowing of Solution Formation of conjugated dimers or N-oxides.Check for

or

.
Recrystallize immediately; filtration rarely removes these soluble impurities.
Peak at RRT ~0.9 S-Oxide (Sulfoxide) . More polar than parent.Mass shift:

.
Irreversible. Check inert gas quality and light shielding.
Peak at RRT ~0.8 Sulfone . Highly polar.Mass shift:

.
Indicates prolonged exposure.[1] Discard sample.
Peak at RRT ~1.1 Dehydrogenation (Imine formation).Mass shift:

.
Caused by radical attack on piperidine ring. Avoid chlorinated solvents.
Frequently Asked Questions

Q: Can I use standard amber glassware, or do I need to wrap it in foil? A: For standard benchwork (<1 hour), Class A amber glass (USP Type 1) is sufficient as it cuts transmission below 450nm. However, for long-term reactions or storage (>4 hours) , foil wrapping is mandatory. Amber glass still transmits ~5-10% of light in the 450-500nm range, which can drive degradation over time.

Q: I see a new impurity growing during HPLC analysis. Is it the column? A: It is likely on-column degradation . If your autosampler is not cooled and is illuminated (clear door), the sample degrades while waiting.

  • Fix: Use an autosampler with a darkened tray or turn off the internal light. Set tray temperature to 4°C.

Q: Is the HCl salt more stable than the free base? A: Yes. Protonating the piperidine nitrogen (forming the HCl salt) deactivates the lone pair, reducing the susceptibility of the adjacent methylene group to radical attack. However, the benzothiophene sulfur remains vulnerable to S-oxidation regardless of salt form. You still need light protection.

Part 5: Analytical Validation (Self-Check)

How do you prove your precautions are working? Run a Forced Degradation Control .

  • Control: Prepare 1 mg/mL sample in amber vial, sparged with Argon. Keep in dark.

  • Stress: Prepare 1 mg/mL sample in clear vial. Expose to cool white fluorescent light (approx 4000 lux) for 4 hours.

  • Compare: Run HPLC.

    • If Control is clean and Stress shows peaks at RRT 0.9/0.8, your handling requires strict darkness.

    • If Control also shows peaks, your solvent is contaminated with peroxides or your starting material is already degraded.

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1] (1996). Defines the standard light sources (Option 2) and exposure limits for stability testing.

  • G. Crank & A. Mursyidi.Photochemistry of Heterocycles: Photo-oxidation of benzothiophenes. Journal of Photochemistry and Photobiology A: Chemistry, 53(3), 301-312 (1990).

  • Albini, A. & Fagnoni, M.Photochemistry of Drugs: An Overview and Practical Problems. Handbook of Photochemistry and Photobiology.

Sources

Technical Support Center: Handling 1-(1-Benzothien-3-ylmethyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hygroscopicity & Stability of Tianeptine Salts Ticket ID: TIA-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because your sample of 1-(1-Benzothien-3-ylmethyl)piperidine sodium (commonly known as Tianeptine Sodium ) has physically degraded.[1] This compound is notoriously hygroscopic and amorphous.[1] Upon exposure to atmospheric moisture (>60% Relative Humidity), it undergoes deliquescence, transforming from a powder into a viscous, sticky gel.[1]

This guide provides emergency recovery protocols for compromised samples and chemical engineering solutions (salt switching) to permanently resolve stability issues.

Module 1: Emergency Triage (The Sodium Salt)

Status: Current sample is sticky, clumping, or liquefied.[1]

Q: My sample has turned into a gummy paste. Can I dry it in an oven?

A: No. Do not use a standard convection oven. Tianeptine sodium is heat-sensitive and amorphous.[1] Heating a deliquesced sample in a standard oven often leads to decomposition (discoloration) or the formation of a "glass" that is impossible to work with.

Correct Recovery Protocol: Lyophilization (Freeze-Drying) To recover the powder form without chemical degradation, you must sublime the water.[1]

  • Dissolution: Dissolve the "goo" completely in a minimum volume of HPLC-grade water (or water/tert-butanol mix if available) to ensure a uniform solution.

  • Freezing: Shell-freeze the flask in liquid nitrogen or a dry ice/acetone bath to maximize surface area.

  • Sublimation: Connect to a lyophilizer (manifold pressure < 0.1 mbar). Run for 24–48 hours.[1]

  • Result: You will obtain a fluffy, amorphous white solid.[1]

  • Immediate Action: Transfer immediately to a desiccator or glovebox.

Q: How do I handle this compound without a glovebox?

A: You must create a "Dry Chain" workflow. If a nitrogen-purged glovebox is unavailable, you must minimize the Time of Exposure (ToE) to ambient air.[1]

  • Weighing: Do not weigh directly onto open paper. Use a tared, screw-top vial. Open the vial, add solid, close immediately, then weigh.

  • Storage: Store the vial inside a secondary container (e.g., a jar) filled with active desiccant (Silica Gel or Drierite).[1] Seal with Parafilm.[1]

  • Solvent Prep: When preparing solutions, use anhydrous solvents.[1] The sodium salt will pull moisture even from "wet" ethanol.

Module 2: The Permanent Fix (Salt Conversion)

Status: Looking for a long-term stability solution.

Q: Why is the sodium salt so unstable, and how do I fix it?

A: The issue is lattice energy. You need to switch to the Hemisulfate Monohydrate form. The sodium salt is amorphous, meaning it lacks a rigid crystal lattice to exclude water molecules. The Hemisulfate Monohydrate salt possesses a stable crystalline structure that is non-hygroscopic up to 90% RH.

Mechanism of Action: By protonating the secondary amine of the piperidine ring with sulfuric acid, you create a salt with higher lattice energy and lower aqueous solubility, effectively "locking out" atmospheric moisture.

Protocol: Converting Sodium Salt to Hemisulfate Monohydrate

Note: This protocol assumes you are starting with Tianeptine Sodium.[1]

Step 1: Isolation of the Free Base

  • Dissolve Tianeptine Sodium (10g) in distilled water (50 mL).

  • Adjust pH to ~6.0–6.5 using dilute HCl.[1] The free base is amphoteric (isoelectric point near neutral) and will precipitate.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over anhydrous

    
    , filter, and evaporate to obtain Tianeptine Free Base  (viscous oil or solid).[1]
    

Step 2: Crystallization of Hemisulfate Monohydrate

  • Dissolve the Free Base in a mixture of Water and Acetic Acid (or Water/Acetone).

  • Slowly add a stoichiometric amount of Sulfuric Acid (0.5 molar equivalents relative to Tianeptine).

    • Critical: The target stoichiometry is 2 molecules of Tianeptine per 1 molecule of

      
      .
      
  • Allow the solution to stir at room temperature. A white crystalline precipitate will form.[1]

  • Filter the solid and wash with cold acetone.

  • Dry at 50°C under vacuum.

Result: A non-hygroscopic, crystalline powder stable on the benchtop.[1]

Module 3: Comparative Data & Decision Logic

Physical Property Comparison
FeatureTianeptine SodiumTianeptine Hemisulfate Monohydrate
Crystallinity Amorphous (Glassy)Crystalline (Defined lattice)
Hygroscopicity High (Deliquescent >60% RH)Negligible (Stable 10–90% RH)
Solubility (Water) High (Rapid dissolution)Low (Slower, controlled release)
Thermal Stability Low (Degrades easily)High (Stable melting point)
Handling Requires Glovebox/DesiccatorStandard Benchtop Handling
Workflow Visualization

The following diagrams illustrate the decision logic for handling your sample and the chemical pathway for stabilization.

Tianeptine_Handling Start START: Evaluate Sample Condition Condition Is the sample sticky/liquid? Start->Condition Lyophilize PROTOCOL A: Lyophilization (Freeze Drying) Condition->Lyophilize Yes (Deliquesced) Usage Intended Usage? Condition->Usage No (Powder) Desiccator Store in Desiccator (<10% RH) Lyophilize->Desiccator Recovered Solid LongTerm Long Term Storage: Convert to Sulfate Salt Desiccator->LongTerm Permanent Fix Immediate Immediate Use: Dissolve in Anhydrous Solvent Usage->Immediate One-time exp Usage->LongTerm Stock/Stability

Figure 1: Decision Matrix for handling hygroscopic Tianeptine salts. Red path indicates recovery; Green path indicates stabilization.[1]

Salt_Conversion NaSalt Tianeptine Sodium (Amorphous/Hygroscopic) FreeBase Tianeptine Free Base (Intermediate) NaSalt->FreeBase Neutralization Sulfate Tianeptine Hemisulfate Monohydrate (Crystalline/Stable) FreeBase->Sulfate Salt Formation Step1 1. Dissolve in H2O 2. Acidify (HCl) to pH 6 3. Extract (DCM) Step2 1. Solvent: Acetone/Water 2. Add H2SO4 (0.5 eq) 3. Crystallize

Figure 2: Chemical pathway for converting the unstable Sodium salt to the stable Hemisulfate form.[1]

References

  • Malen, C. et al. (1973).[1] Tricyclic compounds and process for their manufacture.[1][2][3][4] U.S. Patent No.[1][2][3][4] 3,758,528.[1][2][3][4] (Original synthesis of Tianeptine Sodium).[1][3][5]

  • Datta, A. et al. (2010).[1] Tianeptine sulfate salt forms and methods of making and using the same.[2][3][4] U.S. Patent Application No. 2010/0112051 A1.[1] (Detailed synthesis and stability data for Hemisulfate Monohydrate).

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry.[3] Academic Press.[1] (General reference on salt selection and hygroscopicity management).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1-Benzothien-3-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 1-(1-Benzothien-3-ylmethyl)piperidine

A Senior Application Scientist's Guide to Personal Protective Equipment, Handling, and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety and experimental integrity. The protocols outlined below are designed as a self-validating system, explaining the causality behind each recommendation. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance is authoritatively grounded in the well-documented hazards of the piperidine chemical family.[1][2] Piperidine and its derivatives are known to be corrosive, toxic, and flammable, necessitating stringent safety measures.[3][4][5]

Hazard Assessment: Understanding the Risks of the Piperidine Moiety

The piperidine structural motif is a core component of many alkaloids and pharmaceuticals.[1][2] Its chemical properties dictate a cautious approach. The primary hazards associated with piperidine-class compounds are:

  • Severe Corrosivity: Piperidine is a strong base and is severely corrosive to skin and eyes, capable of causing severe burns upon contact.[3][4][6][7] This necessitates robust protection to prevent any direct contact with the substance.

  • Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[4][7][8] Inhalation may lead to respiratory tract irritation, coughing, and labored breathing.[3]

  • Flammability: Many piperidine compounds are flammable liquids, with vapors that can form explosive mixtures with air.[4][9] Therefore, handling must be performed away from ignition sources.[10][11]

These inherent risks of the parent structure inform the stringent PPE and handling protocols required for any derivative, including this compound.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. Engineering controls, such as a chemical fume hood, are the first line of defense and must be used.[10]

Eye and Face Protection

Given the severe eye damage potential, robust protection is critical.

  • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12]

  • Recommended for Splash Risk: When handling larger quantities or if there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection

Preventing skin contact is paramount due to the corrosive and toxic-by-absorption nature of piperidines.

  • Gloves: Use compatible, chemical-resistant gloves tested according to EN 374.[6] Always inspect gloves for leaks or tears before use.[12][13] Use proper glove removal technique to avoid contaminating your skin.[13][14]

  • Protective Clothing: A flame-retardant lab coat is the minimum requirement. For procedures with a higher risk of spillage, impervious clothing or a chemical-resistant apron is necessary.[12]

  • Footwear: Protective boots are required if the situation demands it, and closed-toe shoes are mandatory in the laboratory at all times.[13]

Respiratory Protection

Inhalation of vapors must be prevented.

  • Standard Operations: All handling should occur within a certified chemical fume hood to minimize vapor exposure.[10]

  • Required Conditions: If exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation, a government-approved (NIOSH/MSHA) full-face respirator with appropriate cartridges must be worn.[12][13][15]

PPE Summary Table
Protection TypeMinimum RequirementRecommended for Higher Risk
Eye/Face Tightly sealing safety gogglesSafety goggles and a full-face shield
Hands Chemical-resistant gloves (inspected prior to use)Double-gloving
Body Flame-retardant lab coat, closed-toe shoesChemical-resistant apron or full-body suit
Respiratory Work within a chemical fume hoodGovernment-approved respirator

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, repeatable workflow is essential for safety.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[10][15]

    • Gather all necessary equipment and reagents.

    • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][11][12]

  • Donning PPE: Follow the systematic sequence outlined in the diagram below to ensure complete protection.

  • Handling the Compound:

    • Perform all manipulations of this compound deep within the chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or mists.[7][15]

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Securely close and store the primary container in a cool, dry, and well-ventilated place away from incompatible materials.[7][12]

  • Doffing PPE: Remove PPE in the reverse order of donning, as illustrated in the diagram, to prevent cross-contamination.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[13][16] Do not eat, drink, or smoke in the laboratory area.[15][16]

Visualization: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to prevent contamination) Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Sequential process for correctly putting on and removing PPE.

Emergency Response Protocol

Immediate and correct action is vital in case of accidental exposure.

  • Skin Contact: Immediately take off all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[13] Seek immediate medical attention.[7][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[8][16]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[8][16] Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] Call a poison control center or doctor immediately.[12]

Disposal Plan: Waste Management

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Segregation: All materials contaminated with this compound, including disposable gloves, wipes, and empty containers, must be segregated as hazardous chemical waste.

  • Containment: Collect waste in a suitable, properly labeled, and tightly closed container.[12] Do not mix with other waste streams.[17]

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7][12] Do not discharge into sewer systems or the environment.[6][12]

  • Documentation: Maintain accurate records of waste generation and disposal in accordance with local, state, and federal regulations.

Visualization: Chemical Waste Disposal Workflow

Disposal_Workflow Start Handling Complete Segregate Segregate Contaminated Waste (Gloves, Wipes, Glassware) Start->Segregate Contain Place in Labeled, Sealed Hazardous Waste Container Segregate->Contain Store Store in Designated Satellite Accumulation Area Contain->Store Dispose Arrange Pickup by Licensed Waste Disposal Service Store->Dispose

Caption: Step-by-step process for managing hazardous chemical waste.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a culture of safety and ensure the well-being of all personnel handling this compound.

References

  • Enamine, Safety Data Sheet.

  • Shanghai Tachizaki, Safety Data Sheets.

  • Santa Cruz Biotechnology, Inc., Safety Data Sheet.

  • Carl ROTH, Safety Data Sheet: Piperidine.

  • Sigma-Aldrich, Safety Data Sheet: Piperidine.

  • Oakwood Products, Inc., Safety Data Sheet.

  • Cole-Parmer, Material Safety Data Sheet - Piperidine, 99%.

  • MilliporeSigma, Safety Data Sheet.

  • Loba Chemie, PIPERIDINE AR.

  • Fisher Scientific, Safety Data Sheet: Methyl 3-(piperidin-1-ylmethyl)benzoate.

  • Merck, Safety Data Sheet: Piperidine.

  • Fisher Scientific, Safety Data Sheet: 3-(Piperidin-1-ylmethyl)aniline.

  • Tokyo Chemical Industry, Safety Data Sheet.

  • Fisher Scientific, Safety Data Sheet: 3-Methylpiperidine.

  • National Center for Biotechnology Information, Piperidine - Acute Exposure Guideline Levels.

  • ChemicalBook, PIPERIDINE-D11 - Safety Data Sheet.

  • PENTA s.r.o., Piperidine - Safety Data Sheet.

  • Fisher Scientific, Safety Data Sheet: Piperine.

  • Chemos GmbH & Co.KG, Safety Data Sheet: Piperidine.

  • FUJIFILM Wako Chemicals, Safety Data Sheet: Piperidine.

  • National Center for Biotechnology Information, PubChem Compound Summary for CID 638024, Piperine.

  • Rajesh, R., Shafi, S. S., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166.

  • Wikipedia, Piperidine.

  • ChemicalBook, 1-BENZOYLPIPERIDINE | 776-75-0.

  • International Journal of Novel Research and Development (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。